2,5-Difluorobenzaldehyde
Overview
Description
2,5-Difluorobenzaldehyde is an organic compound with the molecular formula C7H4F2O. It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its use as an intermediate in organic synthesis and its applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Difluorobenzaldehyde can be synthesized through several methods. One common method involves the halogenation of benzaldehyde derivatives. For instance, the fluorination of 2,5-dichlorobenzaldehyde using a fluorinating agent such as potassium fluoride can yield this compound . Another method involves the direct fluorination of benzaldehyde using elemental fluorine under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can optimize the reaction conditions, reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluorobenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 2,5-Difluorobenzoic acid.
Reduction: 2,5-Difluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Difluorobenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-difluorobenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
- 2,4-Difluorobenzaldehyde
- 3,5-Difluorobenzaldehyde
- 3,4-Difluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
Comparison: 2,5-Difluorobenzaldehyde is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and physical properties. Compared to its isomers, this compound exhibits different reactivity patterns in substitution reactions and has distinct spectroscopic characteristics .
Properties
IUPAC Name |
2,5-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVOJODFBWBNBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181058 | |
Record name | 2,5-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2646-90-4 | |
Record name | 2,5-Difluorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Difluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the fluorine substitution in 2,5-Difluorobenzaldehyde affect its photophysical properties compared to unsubstituted Distyrylbenzene (DSB)?
A: Research indicates that incorporating fluorine atoms into the Distyrylbenzene (DSB) structure, specifically at the 2,5 positions of the benzaldehyde ring, leads to notable changes in its photophysical behavior. [] For instance, UV-Vis absorption spectroscopy reveals that this compound, along with other fluorinated DSB derivatives, exhibits a maximum absorption wavelength (λmax) at approximately 360 nm. [] This shift in λmax compared to the parent DSB molecule suggests that the presence and position of fluorine atoms directly influence the electronic structure and consequently the light absorption properties of these compounds. Further investigation into how these structural modifications affect factors like molar absorptivity and fluorescence quantum yield would provide a more comprehensive understanding of the structure-property relationships in fluorinated DSB derivatives.
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